N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4,6-dimethyl-N-propan-2-yl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C12H16N2O/c1-7(2)13-12-11-9(4)5-8(3)6-10(11)15-14-12/h5-7H,1-4H3,(H,13,14) |
InChI Key |
GGQXRHQXCIYAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)ON=C2NC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Proposed Mechanism
-
Oxime Intermediate :
-
Condensation of 4,6-dimethyl-2-hydroxybenzaldehyde with hydroxylamine forms an oxime.
-
-
Cyclization :
-
Treatment with BF₃·Et₂O or concentrated sulfuric acid promotes intramolecular dehydration, forming the isoxazole ring.
-
-
N-Isopropylation :
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Reaction of the 3-amino group with isopropyl bromide or iodide under basic conditions (e.g., K₂CO₃).
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Optimization Considerations
-
Catalyst Selection : BF₃·Et₂O enhances electrophilicity at the carbonyl carbon, facilitating cyclization at lower temperatures (50–80°C).
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Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity and yield.
Comparative Analysis of Methods
Efficiency and Scalability
-
Multi-Step Synthesis : Offers precise control over regiochemistry but requires specialized reagents (LiTMP, DBU) and microwave equipment. Overall yield for the four-step sequence is ~20% (calculated from individual steps).
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Acid-Catalyzed Route : More scalable for industrial applications but lacks regioselectivity data. Estimated yield ranges from 40–60% based on analogous isoxazole syntheses.
Purity and Byproducts
Chemical Reactions Analysis
Cyclization and Scaffold Formation
The benzoisoxazole ring system in this compound is typically synthesized via Lewis acid-catalyzed annulation. For example, BF₃·Et₂O mediates cyclization between nitrosoarenes and glyoxylate esters to form 2,1-benzisoxazole derivatives . While specific data for N-isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine is limited, analogous reactions highlight:
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Regioselectivity : Substituents on the benzene ring (e.g., methyl groups at positions 4 and 6) direct cyclization to favor specific regioisomers .
-
Catalytic Efficiency : BF₃·Et₂O at 10 mol% enables reactions under mild conditions (e.g., 80°C) with yields up to 84% for substituted benzoisoxazoles .
Nucleophilic Substitution Reactions
The isoxazole ring’s electron-deficient nature facilitates nucleophilic attack, particularly at the 3-position amine group:
-
Alkylation/Dealkylation : The N-isopropyl group undergoes palladium-catalyzed dealkylation under oxidative conditions. For example, Pd(OAc)₂ in dioxane/acetic anhydride at 80°C removes methyl groups from analogous amines .
-
Urea Formation : Reaction with isocyanates (e.g., potassium isocyanate in water) yields N-substituted ureas via nucleophilic addition .
Oxidation
-
The tertiary amine can oxidize to N-oxide derivatives under strong oxidizing agents (e.g., mCPBA).
-
The methyl substituents on the benzene ring are susceptible to side-chain oxidation, forming carboxylic acids under harsh conditions.
Reduction
-
Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the isoxazole ring to a dihydroisoxazole, altering aromaticity and reactivity .
Cross-Coupling Reactions
The compound participates in metal-free N–N bond-forming reactions with primary amides. For instance:
| Entry | Conditions | Yield | Remark |
|---|---|---|---|
| 1 | PhI(OAc)₂, NaOAc, 1,2-DCE, 80°C | 55% | No homo-coupled byproducts |
| 2 | PhI(OAc)₂, K₃PO₄, 1,2-DCE, 80°C | 73% | Optimized base |
This reaction leverages the amine’s nucleophilicity to form hydrazine derivatives .
Biological Interactions
In medicinal contexts, the compound interacts with enzymes via:
-
Hydrogen bonding : Between the amine and catalytic residues (e.g., aspartate in proteases).
-
Hydrophobic interactions : The 4,6-dimethylbenzene moiety binds to nonpolar enzyme pockets.
Stability and Degradation
-
pH Sensitivity : Stable under neutral conditions but hydrolyzes in strong acids/bases, cleaving the isoxazole ring.
-
Thermal Stability : Decomposes above 200°C, releasing CO and methylamines.
Scientific Research Applications
Medicinal Chemistry
N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine is being studied for its potential anticancer and antimicrobial properties. Research indicates that derivatives of isoxazole compounds can significantly inhibit the proliferation of cancer cells and induce apoptosis. For instance:
- Prostate Cancer Inhibition : Research has shown that certain benzisoxazole derivatives can inhibit prostate cancer cell proliferation and induce apoptosis via caspase activation.
- Lung Cancer Studies : Investigations into non-small cell lung cancer cell lines revealed that treatment with isoxazole derivatives led to reduced cell viability and migration capabilities.
The compound exhibits various biological activities that make it a candidate for further therapeutic exploration:
- Antimicrobial Activity : Isoxazole derivatives have been evaluated for their effectiveness against a range of pathogens, demonstrating significant antibacterial properties against ESKAPE pathogens .
- Mechanism of Action : The mechanism involves interaction with specific molecular targets such as enzymes or receptors, potentially acting as inhibitors or activators, which leads to the observed biological effects.
Materials Science
In addition to its biological applications, this compound can serve as a building block for synthesizing more complex molecules in materials science. Its unique chemical structure allows for modifications that can lead to new materials with desirable properties.
Prostate Cancer Inhibition
A notable study evaluated several benzisoxazole derivatives on prostate cancer cells. The findings indicated significant inhibition of cell growth and induction of apoptosis through caspase activation pathways.
Lung Cancer Research
Another investigation focused on non-small cell lung cancer (NSCLC) cell lines treated with isoxazole derivatives. The results showed marked reductions in cell viability and migration capabilities, suggesting potential therapeutic applications in lung cancer treatment.
Mechanism of Action
The mechanism of action of N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in the Benzo[d]isoxazole Family
The following table summarizes key structural analogues and their properties:
Key Observations
Substituent Position and Activity :
- The position of methyl groups significantly impacts biological activity. For example, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine shows strong TRIM24 inhibition, whereas this compound is primarily a synthetic intermediate . Methyl groups at positions 3 and 6 may enhance bromodomain binding through hydrophobic interactions.
Ring Modifications: Bicyclic derivatives like 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-amine exhibit antiviral activity due to their rigid, non-aromatic structures, which may mimic natural substrates of viral proteins .
Halogen vs. Fluorine’s electronegativity may enhance metabolic stability, while bromine’s bulk could hinder membrane permeability .
N-Substituent Effects :
- Replacing isopropyl with benzyl (N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine) improves TRIM24 affinity, suggesting aromatic interactions are critical for target engagement .
Biological Activity
N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and implications for future therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the cycloaddition of nitrones with arynes. This method has been successfully applied to generate various substituted benzisoxazolines, showcasing a broad reaction scope and yielding compounds with diverse biological activities .
Anticancer Properties
Research indicates that derivatives of isoxazole, including this compound, exhibit significant anticancer properties. For instance, similar compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, including prostate and lung cancer cells. In a study focusing on TRIM24 bromodomain inhibitors, certain analogs demonstrated IC50 values in the low micromolar range (1.08 μM to 2.53 μM), effectively reducing cell viability and colony formation in cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. For example, compounds in the same class have been shown to influence MAPK signaling pathways, leading to increased expression of pro-apoptotic markers such as caspases and NFκB . This suggests that this compound could induce apoptosis in tumor cells through similar mechanisms.
Table 1: Biological Activity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| N-Benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines | 1.08 | Prostate Cancer (LNCaP) | TRIM24 inhibition |
| This compound | TBD | TBD | TBD |
| 7-Chloro-N-(2,6-dichlorophenyl) benzo[d]thiazole | 2.00 | Non-Small Cell Lung Cancer | Apoptosis induction |
Note: TBD = To Be Determined
Case Studies
- Prostate Cancer Inhibition : A study evaluated the effects of various benzisoxazole derivatives on prostate cancer cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation.
- Lung Cancer Research : Another investigation focused on non-small cell lung cancer (NSCLC) cell lines treated with isoxazole derivatives. The findings revealed marked reductions in cell viability and migration capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
